molecular formula C10H18O5 B1311375 Diisopropyl (R)-(+)-malate CAS No. 83540-97-0

Diisopropyl (R)-(+)-malate

Cat. No. B1311375
CAS RN: 83540-97-0
M. Wt: 218.25 g/mol
InChI Key: XYVHRFVONMVDGK-MRVPVSSYSA-N
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Description

Diisopropyl ®-(+)-malate is a chemical compound with the linear formula (CH3)2CHO2CCH2CH(OH)CO2CH(CH3)2 . It has a molecular weight of 218.25 .


Molecular Structure Analysis

The molecular structure of Diisopropyl ®-(+)-malate consists of a central carbon atom bonded to an ethyl group and two isopropyl groups . The molecule has a molecular weight of 218.25 .


Physical And Chemical Properties Analysis

Diisopropyl ®-(+)-malate has a boiling point of 237°C and a density of 1.055 g/mL at 25°C . Its refractive index is 1.43 .

Scientific Research Applications

  • Synthesis of Inhibitors and Pharmaceuticals :

    • Diisopropyl (R)-(+)-malate was used as a starting material in synthesizing key intermediates for neuronal nitric oxide synthase (nNOS) inhibitors, involving Frater-Seebach diastereoselective alkylation and intramolecular cyclization (Xue, Gu, & Silverman, 2009).
    • It served as a chiral auxiliary in the asymmetric 1,3-dipolar cycloaddition of azomethine imines and nitrones, leading to the production of optically active trans-pyrazolidines and isoxazolidines with high regio-, diastereo-, and enantioselectivity (Tanaka, Kato, Fujinami, Ukaji, & Inomata, 2010); (Ukaji, Taniguchi, Sada, & Inomata, 1997).
  • Enzymatic Reactions and Synthesis of Chiral Compounds :

    • In a study of enantioselective synthesis of (R)-cyanohydrins, diisopropyl (R)-(+)-malate was used in a reaction system involving crude (R)-oxynitrilase from almonds under micro-aqueous conditions (Han, Lin, & Li, 1998).
    • A study demonstrated its use in the efficient synthesis of enantiomerically pure α-hydroxylated lactone lignans, which were investigated for their inhibition of the proliferation of colon cancer cells (Sefkow, Raschke, & Steiner, 2003).
  • Analytical Chemistry Applications :

    • Diisopropyl (R)-(+)-malate was involved in a spectrophotometric method for determining rhodium using malachite green (Marczenko & Kowalczyk, 1979).
  • Other Chemical Synthesis Applications :

  • Dynamic Kinetic Resolution and Asymmetric Syntheses :

    • Diisopropyl L-malate was reported as a new chiral auxiliary for dynamic kinetic resolution of α-bromo esters and asymmetric syntheses of aminoflavones and dihydroquinoxalinones (Kang, Jang, Baek, Ahn, & Park, 2011).
  • Metabolic Engineering for Chemical Production :

Safety And Hazards

The safety data sheet for Diisopropyl ®-(+)-malate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to be used only for R&D and not for medicinal, household, or other uses .

properties

IUPAC Name

dipropan-2-yl (2R)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHRFVONMVDGK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C[C@H](C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448449
Record name Diisopropyl (R)-(+)-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl (R)-(+)-malate

CAS RN

83540-97-0
Record name Diisopropyl (R)-(+)-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl (R)-(+)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Xue, W Gu, RB Silverman - Organic letters, 2009 - ACS Publications
2-(((3R,4R)-4-(Allyloxy)-1-benzylpyrrolidin-3-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (2), a key intermediate for the preparation of novel neuronal nitric oxide …
Number of citations: 15 pubs.acs.org
HS Rho - Synthetic communications, 1998 - Taylor & Francis
Synthesis of Unnatural (R)-Malates from L-Tartrates Page 1 SYNTHETIC COMMUNICATIONS, 28(5), 843-847 (1998) SYNTHESIS OF UNNATURAL (R)-MALATES FROM L-…
Number of citations: 9 www.tandfonline.com
Z Ziora, M Skwarczynski, Y Kiso - Amino Acids, Peptides and …, 2011 - Wiley Online Library
This chapter reviews the design and synthesis of α‐hydroxy‐β‐amino acids and their derivatives, with a view on their application in medicinal chemistry. Optically active β‐amino‐α‐…
Number of citations: 2 onlinelibrary.wiley.com
SV Ley, E Diez, DJ Dixon, RT Guy, P Michel… - Organic & …, 2004 - pubs.rsc.org
The preparation of butane-2,3-diacetal protected glycolic acid and related systems is described together with highly selective alkylation reactions of (R,R) and (S,S) butanediacetal …
Number of citations: 53 pubs.rsc.org

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